molecular formula C11H12FNO2 B2782292 Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate CAS No. 1949793-11-6

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Cat. No.: B2782292
CAS No.: 1949793-11-6
M. Wt: 209.22
InChI Key: GVOOQTXMCOWTGF-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate: is a fluorinated derivative of tetrahydroisoquinoline. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The major products depend on the nucleophile used but can include various substituted isoquinolines.

Scientific Research Applications

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is unique due to the specific positioning of the fluorine atom and carboxylate group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)8-2-3-10(12)7-4-5-13-6-9(7)8/h2-3,13H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOOQTXMCOWTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CNCCC2=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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